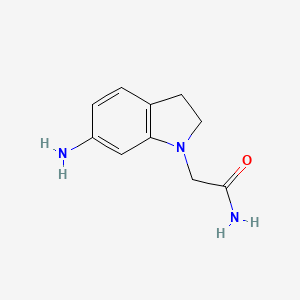

![molecular formula C11H15NO2 B3074378 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019611-85-8](/img/structure/B3074378.png)

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol

Vue d'ensemble

Description

Eugenol, also known as 2-Methoxy-4-(prop-2-en-1-yl)phenol, is a natural phenolic phytochemical . It appears as a clear colorless pale yellow or amber-colored liquid with the odor of cloves and a spicy pungent taste .

Molecular Structure Analysis

The molecular formula of Eugenol is C10H12O2 . Its molecular weight is 164.2011 . The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3 .Physical And Chemical Properties Analysis

Eugenol has a boiling point of 526.65 K . The enthalpy of vaporization is 60.7 kJ/mol at 374 K . Other physical and chemical properties such as heat capacity, entropy, dipole moment, mean linear polarizability, anisotropic polarizability, first-order hyperpolarizability, and second-order hyperpolarizability have been calculated using quantum chemical calculations .Applications De Recherche Scientifique

Multifunctional Lead Compounds for Therapeutic Applications

Compounds synthesized from 2-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol derivatives have shown promising results in inhibitory effects towards a range of targets, including inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial protein receptors. Molecular docking studies indicate these compounds as potential multifunctional lead molecules for future therapeutic applications. Notably, certain derivatives exhibited significant anti-inflammatory and anticancer properties, highlighting their potential in the development of new treatments for related diseases (Nair et al., 2014).

Anticancer Activity

Another study investigated the anticancer activity of this compound derivatives against T47D breast cancer cells. While one compound showed weak activity, the research indicates potential pathways for developing novel anticancer agents from this chemical foundation (Sukria et al., 2020).

Antioxidant Properties

Research into the antioxidant activity of these compounds, synthesized from vanillin and p-anisidine, has demonstrated their potential as effective antioxidants. One study found the synthesized compound to have significant antioxidant activity, suggesting its usefulness in protecting against oxidative stress (Kusumaningrum et al., 2021).

Biochemical Interactions

Investigations into the interactions of this compound derivatives with biological molecules like Bovine Serum Albumin (BSA) have been conducted. Such studies offer insights into the molecular mechanisms of action and potential therapeutic applications of these compounds (Ghosh et al., 2016).

Environmental and Chemical Applications

Beyond biomedical applications, derivatives of this compound have been explored for their utility in environmental and chemical processes. For example, their potential in the liquefaction of lignocellulosic materials for the production of renewable chemical feedstocks highlights the versatility and environmental applications of these compounds (Xu et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol primarily targets the STAT3 (Signal Transducer and Activator of Transcription 3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, apoptosis, and immune response .

Mode of Action

The compound binds strongly to STAT3 through a direct molecular interaction with the hydroxyl residue in the core fragment of STAT3. This binding inhibits the activation of STAT3, preventing it from translocating to the nucleus and initiating the transcription of target genes .

Biochemical Pathways

By inhibiting STAT3 activation, this compound affects several downstream pathways:

- Inflammatory Pathways : Reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

- Cell Proliferation Pathways : Inhibits the expression of genes involved in cell proliferation, thereby potentially reducing tumor growth .

Result of Action

At the molecular level, the inhibition of STAT3 leads to reduced transcription of genes involved in inflammation and cell proliferation. At the cellular level, this results in decreased inflammatory responses and potentially reduced tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound:

Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring its stability and efficacy in different environments.

Propriétés

IUPAC Name |

2-methoxy-4-[(prop-2-enylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2/h3-5,7,12-13H,1,6,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTHFMDVISNDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B3074297.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)

![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol](/img/structure/B3074328.png)

amine](/img/structure/B3074338.png)

![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)

![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)

![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)

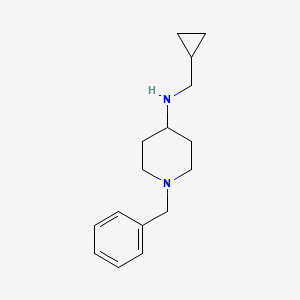

![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)

![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)

![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)